molecular formula C13H13ClN2O2S B11837387 N-Benzyl-4-chlorobenzenesulfonohydrazide

N-Benzyl-4-chlorobenzenesulfonohydrazide

Cat. No.: B11837387
M. Wt: 296.77 g/mol
InChI Key: LKAUFDXAMDVJGB-UHFFFAOYSA-N
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Description

N-Benzyl-4-chlorobenzenesulfonohydrazide is a chemical compound with the molecular formula C13H13ClN2O2S and a molecular weight of 296.77 g/mol . It is known for its unique structure, which includes a benzyl group attached to a 4-chlorobenzenesulfonohydrazide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

N-Benzyl-4-chlorobenzenesulfonohydrazide can be synthesized through a reaction between 4-chlorobenzenesulfonyl chloride and benzylhydrazine . The reaction typically involves the following steps:

    Reaction Setup: Dissolve 4-chlorobenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.

    Addition of Benzylhydrazine: Slowly add benzylhydrazine to the solution while maintaining a controlled temperature.

    Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures to ensure complete reaction.

    Purification: Purify the product using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

N-Benzyl-4-chlorobenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

N-Benzyl-4-chlorobenzenesulfonohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-4-chlorobenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect protein synthesis and cellular signaling pathways.

Comparison with Similar Compounds

N-Benzyl-4-chlorobenzenesulfonohydrazide can be compared with other similar compounds, such as:

    N-Benzyl-4-methylbenzenesulfonohydrazide: Similar structure but with a methyl group instead of a chlorine atom.

    N-Benzyl-4-nitrobenzenesulfonohydrazide: Contains a nitro group instead of a chlorine atom, leading to different chemical properties and reactivity.

    N-Benzyl-4-fluorobenzenesulfonohydrazide: Fluorine substitution results in unique chemical behavior compared to the chlorine-substituted compound.

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

N-benzyl-4-chlorobenzenesulfonohydrazide

InChI

InChI=1S/C13H13ClN2O2S/c14-12-6-8-13(9-7-12)19(17,18)16(15)10-11-4-2-1-3-5-11/h1-9H,10,15H2

InChI Key

LKAUFDXAMDVJGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(N)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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